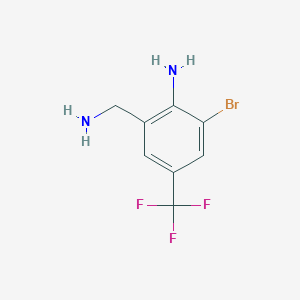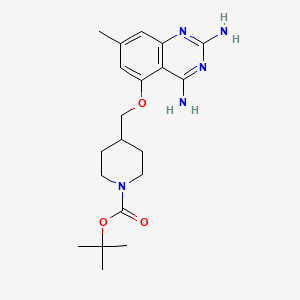
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline derivative: This involves the reaction of 2,4-diamino-7-methylquinazoline with appropriate reagents to introduce the desired functional groups.
Coupling with piperidine: The quinazoline derivative is then coupled with piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Research: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound shares the piperidine moiety but lacks the quinazoline derivative.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but different functional groups.
Uniqueness
Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a quinazoline derivative and a piperidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Fórmula molecular |
C20H29N5O3 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2,4-diamino-7-methylquinazolin-5-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O3/c1-12-9-14-16(17(21)24-18(22)23-14)15(10-12)27-11-13-5-7-25(8-6-13)19(26)28-20(2,3)4/h9-10,13H,5-8,11H2,1-4H3,(H4,21,22,23,24) |
Clave InChI |
NILKNAFPVNTQRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
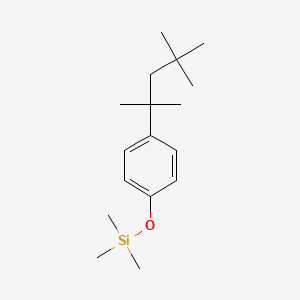


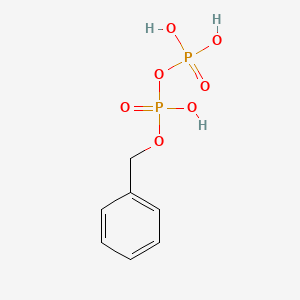

![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)
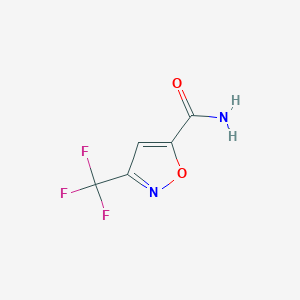

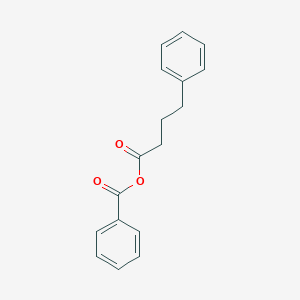
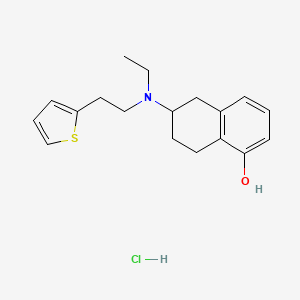

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
